4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
CAS No.: 29274-25-7
Cat. No.: VC8262177
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one - 29274-25-7](/images/structure/VC8262177.png)
Specification
CAS No. | 29274-25-7 |
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Molecular Formula | C7H7N3O |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 4-methylpyrazolo[1,5-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C7H7N3O/c1-9-6-2-4-8-10(6)5-3-7(9)11/h2-5H,1H3 |
Standard InChI Key | LRILAOMBSOXILN-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=CN2C1=CC=N2 |
Canonical SMILES | CN1C(=O)C=CN2C1=CC=N2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is C₇H₇N₃O, with a molecular weight of 149.15 g/mol. Its structure consists of a bicyclic framework where the pyrazole ring (positions 1–3) is fused with a pyrimidine ring (positions 4–7). Key features include:
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Methyl group at position 4, which influences electronic and steric properties.
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Ketone moiety at position 5, enabling hydrogen bonding and tautomerization .
Tautomeric Considerations
Like related pyrazolo[1,5-a]pyrimidinones, this compound may exhibit tautomerism. X-ray crystallography of analogous structures (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one) confirms the prevalence of the keto tautomer in the solid state, with a C=O bond length of ~1.23 Å . Computational studies suggest similar stability for the 5-keto tautomer in this derivative.
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. For example:
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β-Ketoester Cyclization: Reaction of β-ketoesters (e.g., diethyl malonate) with 5-amino-3-methylpyrazole under basic conditions yields dihydroxy intermediates .
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Chlorination and Functionalization: Treatment with phosphorus oxychloride introduces chlorides at positions 5 and 7, enabling nucleophilic substitutions. Morpholine or piperazine derivatives are commonly introduced at position 7 in related compounds .
Representative Synthesis Pathway
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Intermediate 1: 5-Amino-3-methylpyrazole + diethyl malonate → dihydroxy-pyrazolo[1,5-a]pyrimidine (89% yield) .
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Intermediate 2: Chlorination with POCl₃ → 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .
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Intermediate 3: Nucleophilic substitution at position 7 with morpholine → 7-morpholino derivative (94% yield) .
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Final Step: Selective methylation at position 4 using trimethylaluminum or similar reagents.
Physicochemical Properties
While experimental data for 4-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one are scarce, properties can be extrapolated from related compounds:
The methyl group enhances lipophilicity compared to non-methylated analogs, potentially improving membrane permeability .
Applications and Patent Landscape
Industrial Synthesis
Patents describe scalable routes to pyrazolo[1,5-a]pyrimidines, including:
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Continuous Flow Chemistry: For high-yield chlorination steps .
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Green Solvents: Use of ethanol-water mixtures to reduce environmental impact .
Challenges and Future Directions
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